molecular formula C7H7FN2 B1307668 3-Fluorobenzenecarboximidamide CAS No. 69491-64-1

3-Fluorobenzenecarboximidamide

Cat. No. B1307668
CAS RN: 69491-64-1
M. Wt: 138.14 g/mol
InChI Key: SOYGDYKLWFRCGI-UHFFFAOYSA-N
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Description

3-Fluorobenzenecarboximidamide is a chemical compound with the molecular formula C7H7FN2 . It has an average mass of 138.142 Da and a monoisotopic mass of 138.059326 Da .


Molecular Structure Analysis

The molecular structure of 3-Fluorobenzenecarboximidamide can be analyzed using tools like MolView . It consists of 7 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

3-Fluorobenzenecarboximidamide has a molecular weight of 138.14 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass is 138.05932639 g/mol and its monoisotopic mass is 138.05932639 g/mol . The topological polar surface area is 49.9 Ų .

Scientific Research Applications

  • Scientific Field: Biomedical Science

    • Application Summary : Fluorescent probes are indispensable tools for a broad range of biological applications . They are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
    • Methods of Application : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .
    • Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This probe has demonstrated potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
  • Scientific Field: Immunology

    • Application Summary : Fluorescent proteins (FPs) and their antibodies, particularly nanobodies, have advanced applications in biological research .
    • Methods of Application : Nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody, can be expressed and functional in living cells . They can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
    • Results or Outcomes : The research progress of antibodies, particularly nanobodies, and their advanced applications targeting FPs have made FPs more valuable in biological research .
  • Scientific Field: Opto-Electronic Applications
    • Application Summary : 3,6-Substituted Carbazole-based polymers have been used in opto-electronic applications . These polymers are desirable due to their allowance for the fabrication of flexible, lightweight, and potentially inexpensive devices .
    • Methods of Application : The synthetic strategies and characterizations of 3,6-substituted carbazole-based polymers emphasize the influence of these modifications on their electronic structure and absorption properties . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .
    • Results or Outcomes : The review serves as a valuable resource for researchers to understand the structure–property relationships and foster innovative solutions for next-generation opto-electronic applications .
  • Scientific Field: Organic Synthesis

    • Application Summary : Compounds similar to 3-Fluorobenzenecarboximidamide, such as 3-chloro-4-fluorobenzene-1-carboximidamide hydrochloride, are often used in organic synthesis .
    • Methods of Application : These compounds can be used as building blocks in the synthesis of various organic compounds . The specific methods of application can vary widely depending on the desired end product .
    • Results or Outcomes : The outcomes of these syntheses can range from pharmaceuticals to materials for industrial applications .
  • Scientific Field: Material Science

    • Application Summary : 3-Fluorobenzimidamide hydrochloride, a compound similar to 3-Fluorobenzenecarboximidamide, has been used in material science .
    • Methods of Application : This compound can be used in the synthesis of materials with specific properties . The specific methods of application can vary widely depending on the desired material .
    • Results or Outcomes : The outcomes of these syntheses can include materials with unique optical, electrical, or mechanical properties .

properties

IUPAC Name

3-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYGDYKLWFRCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394547
Record name 3-fluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzenecarboximidamide

CAS RN

69491-64-1
Record name 3-fluorobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of lithium bis(trimethylsilyl)amide (1.0 M in tetrahydrofuran) was added a solution of 3-fluorobenzonitrile (2.5 g, Aldrich, USA) in 10 mL of anhydrous ether. After standing at room temperature for 2 h, the solution was cooled to 0° C. in an ice bath, and 28 mL of 3 M hydrochloric acid was added slowly. After stirring for 30 min, 100 mL of water was added and the ether layer was discarded. The aqueous layer was made basic with 2 M sodium hydroxide and extracted three times with chloroform. The chloroform layers were combined, dried over magnesium sulfate and concentrated in vacuo to yield 3-fluorobenzamidine (1.27 g) as a clear oil.
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